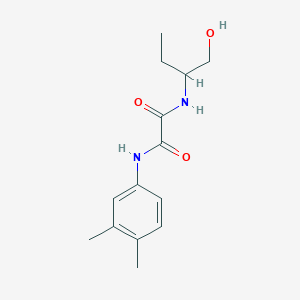
N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide, also known as DMOX, is a compound that has been widely used in scientific research due to its unique properties. DMOX is a derivative of oxalamide and has been synthesized using various methods.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
One significant application involves the use of related oxalamide compounds as ligands in copper-catalyzed reactions. For instance, Cu(acac)2 in combination with N,N'-bis(4-hydroxyl-2,6-dimethylphenyl)oxalamide (BHMPO) presents a powerful catalytic system for the hydroxylation of (hetero)aryl halides. This method allows for the efficient conversion of a wide range of aryl chlorides and hydroxylated heteroarenes under mild conditions, demonstrating good to excellent yields. The use of (hetero)aryl bromides and iodides facilitates the reactions at even lower temperatures, highlighting the efficiency and versatility of this catalytic approach (Xia et al., 2016).
Synthetic Applications
Another application area is the coupling reactions facilitated by oxalamide derivatives. For example, N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO) has been shown to be an effective ligand in copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes. This process requires minimal catalytic loading and allows for the formation of internal alkynes, highlighting the method's efficiency and the diverse potential of oxalamide derivatives in synthetic organic chemistry (Chen et al., 2023).
Novel Synthetic Methodologies
The versatility of oxalamide compounds extends to novel synthetic methodologies for di- and mono-oxalamides. A one-pot approach has been developed for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, showcasing the operational simplicity and high yield of this method. This provides a new formula for producing both anthranilic acid derivatives and oxalamides, demonstrating the compound's role in expanding synthetic options (Mamedov et al., 2016).
Eigenschaften
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-(1-hydroxybutan-2-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-4-11(8-17)15-13(18)14(19)16-12-6-5-9(2)10(3)7-12/h5-7,11,17H,4,8H2,1-3H3,(H,15,18)(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWGQZSGEUKGKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)C(=O)NC1=CC(=C(C=C1)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(1-hydroxybutan-2-yl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

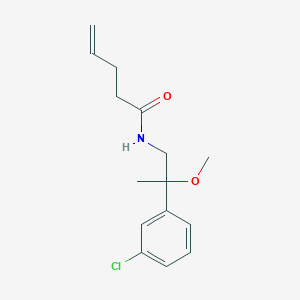
![(4-Thiophen-3-ylphenyl)-[3-(triazol-1-ylmethyl)azetidin-1-yl]methanone](/img/structure/B2742588.png)
![1-Cyclohexyl-3-[[2-(2,3-dichlorophenoxy)acetyl]amino]thiourea](/img/structure/B2742591.png)
![(5-(benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)(furan-2-yl)methanone](/img/structure/B2742592.png)

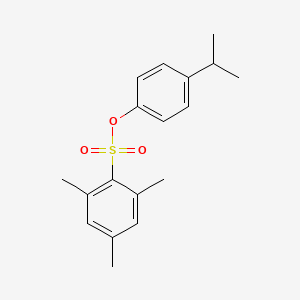

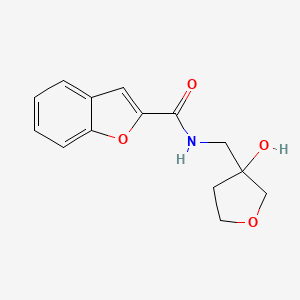
![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2742600.png)

![4-chloro-2-(5-(furan-2-yl)-7-methoxy-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2742603.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B2742605.png)
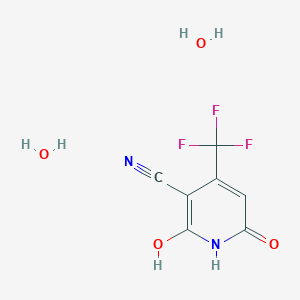
![N-ethyl-2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2742608.png)